1-Oleoyl-sn-glycero-3-phosphocholine

Catalog No.
S1528881
CAS No.
19420-56-5
M.F
C26H52NO7P
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-sn-glycero-3-phosphocholine

CAS Number

19420-56-5

Product Name

1-Oleoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H52NO7P

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1

InChI Key

YAMUFBLWGFFICM-PTGWMXDISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

(7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-,3,5,9-trioxa-4-phosphaheptacos-18-en-1-aminium Inner Salt 4-Oxide; 1-O-Oleoyl-sn-glycero-3-phosphocholine; 1-Oleoyl-2-hydroxy-sn-glycerol-3-phosphocholine; 1-Oleoyl-sn-glycero-3-phosphocholine; 1-Oleoyl-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

1-oleoyl-sn-glycero-3-phosphocholine, also known as oleoyl-lysophosphatidylcholine (O-LPC) or lysophosphatidylcholine 18:1 (LPC 18:1), is a molecule found in various organisms, including plants, animals, and fungi [, , ]. It is a type of phospholipid, a class of molecules that are essential components of cell membranes [].

Research on 1-oleoyl-sn-glycero-3-phosphocholine focuses on various aspects, including:

  • Cellular signaling: O-LPC has been shown to play a role in various cellular signaling pathways, influencing processes like cell proliferation, differentiation, and migration [, ].
  • Inflammation: Studies suggest O-LPC might be involved in the inflammatory response, with potential implications for diseases like arthritis and asthma [, ].
  • Cancer: Research is ongoing to investigate the potential role of O-LPC in cancer development and progression [, ].

1-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid, specifically a lysophosphatidylcholine, characterized by the presence of an oleoyl fatty acid chain at the sn-1 position of the glycerol backbone. This compound has a molecular formula of C21_{21}H42_{42}NO8_8P and a molecular weight of approximately 521.67 g/mol. It is a key component in cell membranes and plays a significant role in various biological processes, including membrane dynamics and signaling pathways .

Oleoyl lysolecithin, due to its detergent-like properties, can disrupt cell membranes and alter membrane permeability. Research suggests it may play a role in various biological processes, including:

  • Signal Transduction: Oleoyl lysolecithin can activate signaling pathways involved in cell proliferation, differentiation, and inflammation.
  • Membrane Fusion: It may be involved in the fusion of membranes during cellular processes like exocytosis.
, including:

  • Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to produce lysophosphatidylcholine and free fatty acids.
  • Transesterification: This reaction can modify the fatty acid moiety, allowing for the incorporation of different fatty acids to create derivatives with varied properties.
  • Oxidation: The unsaturated oleoyl chain is susceptible to oxidation, which can lead to the formation of reactive oxygen species and other oxidized lipids that may have biological implications .

1-Oleoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

  • Cell Signaling: It is involved in signaling pathways that regulate inflammation and cell proliferation.
  • Membrane Structure: As a component of cell membranes, it contributes to membrane fluidity and integrity.
  • Role in Lipid Metabolism: It acts as a substrate for enzymes involved in lipid metabolism and is implicated in the regulation of cholesterol homeostasis .

The synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods:

  • Chemical Synthesis: This involves the stepwise assembly of glycerol, oleic acid, and phosphoric acid under controlled conditions to yield the desired phospholipid.
  • Enzymatic Synthesis: Using lecithin:cholesterol acyltransferase (LCAT), this compound can be synthesized from phosphatidylcholine and oleic acid in biological systems .
  • Extraction from Natural Sources: It can also be isolated from natural sources such as egg yolk or soybeans, where phospholipids are abundant.

1-Oleoyl-sn-glycero-3-phosphocholine has diverse applications:

  • Biochemical Research: It serves as a reference standard for analyzing lysolecithins in tissues and cell membranes.
  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for use in liposomes and nanocarriers for drug delivery.
  • Cosmetic Formulations: Due to its skin compatibility and moisturizing properties, it is used in various cosmetic products .

Studies have shown that 1-Oleoyl-sn-glycero-3-phosphocholine interacts with various proteins and lipids:

  • Membrane Proteins: It can modulate the activity of membrane proteins such as receptors and channels by altering membrane fluidity.
  • Lipid Rafts: This compound is involved in the formation of lipid rafts, which are microdomains within membranes that play critical roles in signaling and protein sorting .

1-Oleoyl-sn-glycero-3-phosphocholine shares structural similarities with other phospholipids but exhibits unique properties due to its specific fatty acid composition. Here are some similar compounds:

Compound NameFatty Acid CompositionUnique Properties
1-Palmitoyl-sn-glycero-3-phosphocholineC16 saturatedMore rigid structure due to saturated fatty acid
1-Linoleoyl-sn-glycero-3-phosphocholineC18 polyunsaturatedContains two double bonds, affecting membrane dynamics
1-Stearoyl-sn-glycero-3-phosphocholineC18 saturatedHigher melting point; less fluid than oleoyl variant

The uniqueness of 1-Oleoyl-sn-glycero-3-phosphocholine lies in its unsaturated nature, which contributes to increased membrane fluidity compared to its saturated counterparts. This property is essential for maintaining cellular functions under varying physiological conditions .

Physical Description

Solid

XLogP3

5.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

521.34814000 g/mol

Monoisotopic Mass

521.34814000 g/mol

Heavy Atom Count

35

Appearance

Assay:≥95%A solution in chloroform

UNII

FS74G26ZZ4

Wikipedia

Oleoyl-lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15

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